Primulin

Description

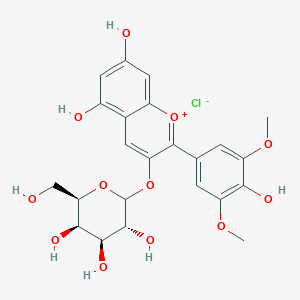

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUQTDZNOHRWLI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30113-37-2 | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Application of Primulin Dye: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Primulin, also known by the Colour Index name Direct Yellow 59, is a historically significant thiazole-class dye discovered in 1887 by the British chemist Arthur George Green.[1][2] Initially valued for its ability to dye cotton directly, its true utility in modern science lies in its fluorescent properties, which have been harnessed for various analytical and imaging applications. This in-depth technical guide provides a comprehensive overview of the history of this compound's discovery, its chemical synthesis, and detailed experimental protocols for its use as a fluorescent stain.

A Historical Overview of the Discovery of this compound

The story of this compound begins in the late 19th century, a period of intense innovation in the synthetic dye industry. In 1887, while working for the firm Brooke, Simpson, and Spiller in London, Arthur George Green made the serendipitous discovery of this novel dye.[2] His work involved the investigation of the reaction between p-toluidine and sulfur at high temperatures, which led to the formation of a complex mixture of thiazole-containing compounds. This intermediate mixture, which he termed "primuline base," could then be sulfonated to yield the water-soluble dye we now know as this compound.

Green's discovery was significant as it introduced the first thiazole-type direct dye.[2] This meant it could directly color cotton fibers without the need for a mordant, a substance used to fix the dye to the fabric. This property, combined with the ability to be diazotized on the fiber and developed with other components to produce a range of colors, made this compound a versatile and commercially valuable product.[1]

Chemical Properties and Synthesis

This compound is a mixture of the sodium salts of the sulfonic acids of complex thiazole derivatives. The primary component is the sodium salt of dehydrothiotoluidine sulfonic acid. Its chemical structure features a conjugated system of benzothiazole rings, which is responsible for its characteristic yellow color and fluorescent properties.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Synonyms | C.I. Direct Yellow 59, C.I. 49000, Primuline Yellow |

| CAS Number | 8064-60-6 |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ |

| Molecular Weight | 475.54 g/mol |

| Appearance | Yellow to brownish-yellow powder |

| Solubility | Soluble in water, slightly soluble in ethanol and ether. |

| Excitation Maximum (λex) | ~410 nm |

| Emission Maximum (λem) | ~550 nm |

| Melting Point | >300 °C |

Experimental Protocols

Synthesis of this compound Dye

The synthesis of this compound is a two-stage process: the formation of the primuline base followed by its sulfonation. The following protocol is based on historical methods.

3.1.1. Stage 1: Preparation of Primuline Base

This stage involves the high-temperature reaction of p-toluidine with sulfur to produce a mixture of thiazole compounds, primarily dehydrothiotoluidine and its polymers.

-

Materials:

-

p-toluidine (2 moles, 214 g)

-

Powdered sulfur (not flowers of sulfur) (140 g)

-

Anhydrous sodium carbonate (2 g)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a means for mechanical stirring, combine 214 g of p-toluidine, 140 g of powdered sulfur, and 2 g of anhydrous sodium carbonate. The sodium carbonate is added to neutralize any acidic impurities in the sulfur.

-

Heat the mixture to 180 °C with constant stirring. Hydrogen sulfide gas will be evolved and should be appropriately scrubbed (e.g., through a sodium hydroxide solution).

-

Maintain the temperature at 180-190 °C for approximately 18 hours, or until the evolution of hydrogen sulfide subsides.

-

Increase the temperature to 200-220 °C and continue heating for an additional 6 hours.

-

Allow the reaction mixture to cool, yielding a solid cake of the crude primuline base. The yield of the crude base is approximately 235 g.

-

3.1.2. Stage 2: Sulfonation of Primuline Base

The crude primuline base is then sulfonated to introduce sulfonic acid groups, rendering the dye water-soluble.

-

Materials:

-

Crude primuline base (100 g), finely powdered

-

Fuming sulfuric acid (20% oleum) (300 g)

-

Ice

-

Sodium chloride

-

-

Procedure:

-

Carefully and slowly add 100 g of the finely powdered primuline base to 300 g of fuming sulfuric acid (20% oleum) with stirring, while maintaining the temperature below 30 °C by external cooling if necessary.

-

Once the addition is complete, continue stirring the mixture until a sample is completely soluble in water.

-

Pour the reaction mixture slowly and carefully onto a large amount of crushed ice to precipitate the sulfonated product.

-

Filter the precipitated this compound dye and wash with a saturated sodium chloride solution to remove excess acid.

-

The resulting paste is the this compound dye, which can be dried for storage.

-

Caption: Synthesis workflow for this compound dye.

Fluorescent Staining of Lipids on Thin-Layer Chromatography (TLC) Plates

This compound is a sensitive reagent for the detection of lipids on TLC plates.

-

Materials:

-

Developed and dried TLC plate

-

This compound staining solution: 0.05% (w/v) this compound in 80% acetone in water

-

UV transilluminator (365 nm)

-

-

Procedure:

-

Prepare the this compound staining solution.

-

Spray the dried TLC plate evenly with the this compound solution until the silica gel is uniformly damp.

-

Allow the plate to air dry completely.

-

Visualize the lipid spots under a UV transilluminator at 365 nm. Lipids will appear as fluorescent yellow spots against a dark background.

-

Caption: Experimental workflow for TLC plate staining with this compound.

Data Presentation

Table 2: Expected Analytical Data for Synthesized this compound

| Analytical Technique | Expected Result | Purpose |

| High-Performance Liquid Chromatography (HPLC) | A major peak corresponding to the main this compound component with a defined retention time. | Assess purity and quantify the main dye component. |

| UV-Visible Spectroscopy | Absorbance maxima consistent with the conjugated benzothiazole system. | Confirm the presence of the chromophore. |

| Fluorescence Spectroscopy | Excitation and emission maxima around 410 nm and 550 nm, respectively. | Verify the fluorescent properties of the dye. |

| ¹H NMR Spectroscopy | A complex aromatic region with signals corresponding to the protons on the benzothiazole rings and a singlet for the methyl group. | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the main this compound component. | Confirm the molecular weight and identity of the synthesized dye. |

Biological Applications and Signaling Pathways

This compound's primary application in the life sciences is as a fluorescent stain. It is considered a vital stain, meaning it can be used to stain living cells without immediately killing them. It is widely used for:

-

Lipid and Membrane Staining: this compound's fluorescence is enhanced in hydrophobic environments, making it an effective stain for lipids, lipid droplets, and cell membranes.

-

Plant Cell Wall Analysis: It is used to visualize the cell walls of plant cells, pollen grains, and to detect callose formation.

It is important to note that there is currently no evidence to suggest that this compound interacts with or modulates any specific cellular signaling pathways. Its mechanism of action is based on its physicochemical properties and its tendency to accumulate in lipid-rich structures within cells.

Conclusion

The discovery of this compound by Arthur George Green was a notable event in the history of synthetic dyes, introducing the first member of the thiazole class of direct dyes. While its use in the textile industry has largely been superseded, this compound has found a new and enduring role in scientific research as a versatile fluorescent stain. Its straightforward synthesis and useful fluorescent properties ensure its continued relevance in the fields of analytical chemistry, cell biology, and plant science. This guide provides a comprehensive historical and technical overview to aid researchers in understanding and utilizing this classic dye.

References

An In-depth Technical Guide to the Synthesis of Primulin Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Primulin dye, also known as Direct Yellow 59. The synthesis is a two-stage process involving the formation of a complex thiazole mixture known as "Primuline base," followed by sulfonation to yield the water-soluble dye. This document details the experimental protocols for each stage, presents available quantitative data, and includes visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound dye proceeds through two principal stages:

-

Formation of Dehydrothiotoluidine (Primuline Base): This stage involves the high-temperature reaction of p-toluidine with sulfur. This reaction produces a mixture of thiazole-containing compounds, collectively referred to as Primuline base. The primary component of this mixture is dehydrothiotoluidine.

-

Sulfonation of Primuline Base: The Primuline base, which is not itself a dye, is then sulfonated to introduce sulfonic acid groups (-SO₃H) onto the aromatic rings. This chemical modification renders the molecule water-soluble and imparts its characteristic dyeing properties. The final product is the sodium salt of the sulfonated Primuline base.

Quantitative Data Summary

Quantitative data for the synthesis of this compound dye is not extensively reported in modern literature, with much of the foundational work dating back to the late 19th century. However, a modern patent for the synthesis of the intermediate, dehydrothiotoluidine, provides some key metrics.

| Parameter | Value | Stage | Reference |

| Yield | 86.6 - 87.7% (by weight) | 1. Dehydrothiotoluidine Synthesis | CN116283825A |

| Purity | 96.3 - 96.7% (by weight) | 1. Dehydrothiotoluidine Synthesis | CN116283825A |

Note: Quantitative data for the sulfonation step and the overall yield of this compound dye are not consistently reported in the available literature.

Experimental Protocols

The following protocols are based on the original synthesis methods and subsequent refinements.

Stage 1: Synthesis of Dehydrothiotoluidine (Primuline Base)

This procedure is adapted from the classical method of heating p-toluidine and sulfur.

Materials:

-

p-Toluidine

-

Sulfur powder

-

Alkali catalyst (e.g., sodium carbonate, optional)

-

Heating mantle with temperature control

-

Reaction vessel equipped with a reflux condenser and mechanical stirrer

Procedure:

-

In a reaction vessel, combine p-toluidine and sulfur. A molar ratio of 2 moles of p-toluidine to 4.5 atomic equivalents of sulfur has been reported.[1]

-

Heat the mixture with stirring. A two-stage heating process is traditionally employed:

-

Heat at 180-190 °C for 18 hours.

-

Increase the temperature to 200-220 °C and maintain for an additional 6 hours.

-

-

A more recent patented method suggests a lower temperature of 165-170 °C in the presence of an alkali catalyst for the synthesis of dehydrothiotoluidine.

-

After the reaction is complete, the crude Primuline base is obtained. The work-up procedure from historical literature is not well-detailed but would likely involve cooling the reaction mixture and separating the solid product.

Stage 2: Sulfonation of Primuline Base to Yield this compound Dye

This procedure involves the treatment of the Primuline base with a strong sulfonating agent.

Materials:

-

Crude Primuline base

-

Fuming sulfuric acid (oleum)

-

Reaction vessel with cooling capabilities

-

Sodium chloride

Procedure:

-

Carefully add the crude Primuline base to fuming sulfuric acid (oleum) with cooling to control the exothermic reaction. The exact concentration of oleum and the reaction temperature are not specified in readily available literature but would typically be in the range of 20-30% free SO₃ and with the temperature kept low initially.

-

The reaction mixture is stirred until the sulfonation is complete. The endpoint of the reaction would historically be determined by testing the solubility of a sample in water.

-

The reaction mixture is then carefully poured into a large volume of cold water or brine.

-

The this compound dye precipitates out of the solution and can be isolated by filtration.

-

The collected solid is typically washed with a saturated sodium chloride solution to aid in the separation and purification of the sodium salt of the dye.

-

The final product is then dried.

Visualizations

This compound Dye Synthesis Pathway

Caption: The two-stage synthesis pathway of this compound dye.

Experimental Workflow for this compound Dye Synthesis

Caption: A generalized experimental workflow for the synthesis of this compound dye.

References

An In-depth Technical Guide to the Chemical Properties of Primulin Yellow

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulin Yellow, also known as Direct Yellow 59, is a synthetic dye belonging to the thiazole class of compounds.[1] Historically, it has been widely used in the textile industry for dyeing cotton, silk, and leather.[1] In the realm of scientific research, this compound Yellow is recognized for its fluorescent properties and is utilized as a stain for various biological materials, most notably lipids.[2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound Yellow, including its synthesis, spectral characteristics, and applications in biological staining, with detailed experimental protocols.

Chemical and Physical Properties

This compound Yellow is a complex mixture of thiazole derivatives, with the primary component being the sodium salt of 2-(2-(4-aminophenyl)-6-methylbenzo[d]thiazol-7-yl)-6-methylbenzo[d]thiazole-7-sulfonic acid.[4] The presence of an extended conjugated system of aromatic and heterocyclic rings is responsible for its characteristic yellow color and fluorescent properties.

Table 1: General and Physical Properties of this compound Yellow

| Property | Value | Source(s) |

| Synonyms | Direct Yellow 59, C.I. 49000, Primuline, Carnotine | |

| CAS Number | 8064-60-6 | |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ | |

| Molecular Weight | 475.54 g/mol | |

| Appearance | Yellowish-brown powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water, producing a light yellow solution with a light blue fluorescence. Slightly soluble in ethanol and ether. |

Synthesis of this compound Yellow

The synthesis of this compound Yellow is a two-stage process that begins with the creation of a mixture known as Primuline base, which is subsequently sulfonated to yield the water-soluble dye.

Experimental Protocol: Synthesis of this compound Yellow

Stage 1: Synthesis of Primuline Base

A general method for the synthesis of Primuline base involves the high-temperature reaction of p-toluidine with sulfur. A representative manufacturing method describes heating p-toluidine (2 molar equivalents) with sulfur (4.5 atomic ratio) at temperatures ranging from 180 °C to 280 °C for several hours. The initial heating is typically carried out at 180–190 °C for about 18 hours, followed by a further six hours at 200–220 °C. Heating at a higher temperature in the presence of more sulfur leads to the formation of the base.

Stage 2: Sulfonation of Primuline Base

The Primuline base is then sulfonated to yield the water-soluble Direct Yellow 59. This is typically achieved by treating the base with fuming sulfuric acid (oleum). The sulfonation process introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the thiazole structures, which are then neutralized to their sodium salts.

Synthesis of this compound Yellow.

Analytical Characterization

A comprehensive analysis of this compound Yellow is necessary to confirm its structure and purity. This typically involves a combination of spectroscopic techniques.

Suggested Experimental Protocols for Characterization

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the absorption maxima (λmax) of this compound Yellow in an aqueous solution.

-

Procedure:

-

Prepare a dilute stock solution of this compound Yellow in deionized water.

-

Further dilute the stock solution to obtain a series of concentrations with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Record the UV-Vis spectrum from 200 to 800 nm against a deionized water blank.

-

Identify the wavelengths of maximum absorbance.

-

-

Expected Results: The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet and visible regions. An absorbance peak around 204 nm has been reported, with other absorptions in the range of 340-355 nm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound Yellow molecule.

-

Procedure:

-

Prepare a solid sample of this compound Yellow, either as a KBr pellet or for analysis by Attenuated Total Reflectance (ATR).

-

Record the FT-IR spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Expected Results: The FT-IR spectrum would likely reveal characteristic peaks for N-H stretching of the primary amine, C=N stretching from the thiazole ring, S-O stretching from the sulfonate group, and aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure and connectivity of atoms in this compound Yellow.

-

Procedure:

-

Dissolve a sample of this compound Yellow in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected Results: The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Specific chemical shifts would correspond to the aromatic protons and carbons of the benzothiazole rings and the aminophenyl group.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the components of the dye mixture and gain structural information from fragmentation patterns.

-

Procedure:

-

Prepare a dilute solution of this compound Yellow in a suitable solvent.

-

Analyze the sample using an appropriate mass spectrometry technique, such as electrospray ionization (ESI).

-

-

Expected Results: Mass spectrometry would be used to determine the molecular weight of the components of the dye mixture and could provide structural information through analysis of fragmentation patterns.

Analytical Workflow.

Spectral and Photophysical Properties

The fluorescent nature of this compound Yellow is central to its application in biological research. A summary of its known spectral properties is provided below. It is important to note that quantitative data on photophysical properties like molar extinction coefficient and quantum yield are not extensively documented and should be determined empirically for specific applications.

Table 2: Spectral Properties of this compound Yellow

| Property | Value | Source(s) |

| Absorption Maximum (λabs) | ~340 - 355 nm | |

| Excitation Maximum | ~410 nm | |

| Emission Maximum | ~550 nm |

Suggested Experimental Protocols for Photophysical Characterization

Determination of Molar Absorptivity (ε)

-

Objective: To quantify the light-absorbing capacity of this compound Yellow at a specific wavelength.

-

Procedure:

-

Prepare a series of this compound Yellow solutions of known concentrations in a suitable solvent (e.g., water).

-

Measure the absorbance of each solution at the absorption maximum (λmax) using a spectrophotometer with a 1 cm path length cuvette.

-

Plot absorbance versus concentration.

-

The molar absorptivity (ε) is the slope of the resulting line, according to the Beer-Lambert law (A = εcl).

-

Determination of Fluorescence Quantum Yield (Φf)

-

Objective: To determine the efficiency of the fluorescence process.

-

Procedure (Comparative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as this compound Yellow.

-

Prepare a series of dilute solutions of both the standard and this compound Yellow, ensuring their absorbances at the excitation wavelength are below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of this compound Yellow (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²) where Φf_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Applications in Biological Research: Fluorescent Staining

This compound Yellow's lipophilic nature makes it a useful fluorescent stain for lipid-rich structures in biological samples.

Experimental Protocol: Staining of Lipid Droplets in Cultured Cells

This protocol provides a starting point for staining lipid droplets in cultured mammalian cells. Optimization of dye concentration and incubation time may be necessary for different cell types.

-

Materials:

-

This compound Yellow

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Ethanol

-

Mounting medium

-

Cultured cells on coverslips

-

-

Procedure:

-

Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.

-

Staining Solution Preparation: Prepare a 1 mg/mL stock solution of this compound Yellow in ethanol. Immediately before use, dilute the stock solution in PBS to a final working concentration (a starting concentration of 1-10 µg/mL is recommended for optimization).

-

Staining: Add the this compound Yellow working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with a suitable filter set (e.g., DAPI or GFP filter set).

-

Experimental Protocol: Staining of Suberin in Plant Roots

This compound Yellow (often referred to as Fluorol Yellow 088 in this context) is used to visualize suberin, a lipid-based biopolymer in plant cell walls.

-

Materials:

-

This compound Yellow (Fluorol Yellow 088)

-

Ethanol

-

Distilled water

-

Plant roots

-

Microtome or razor blades for sectioning

-

-

Procedure:

-

Sectioning: Prepare cross-sections of the plant roots (typically 50-100 µm thick) using a microtome or by hand.

-

Staining Solution Preparation: Prepare a 0.01% (w/v) staining solution of this compound Yellow in ethanol.

-

Staining: Immerse the root sections in the staining solution. Incubation for 10-20 minutes at 60-70°C can enhance dye penetration. Alternatively, incubation for 30-60 minutes at room temperature in the dark can be used.

-

Washing: Briefly rinse the stained sections with distilled water to remove excess stain.

-

Mounting and Visualization: Mount the sections on a microscope slide in a drop of water or glycerol-based mounting medium. Observe the stained suberin under a fluorescence microscope with a UV excitation filter.

-

Fluorescent Staining Workflow.

Conclusion

References

The Core Mechanism of Primulin Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulin, also known as Direct Yellow 59, is a fluorescent dye belonging to the thiazole class.[1] First synthesized in 1887, it has become a valuable tool in various scientific fields due to its unique fluorogenic properties.[1] This technical guide provides a comprehensive overview of the core mechanism of this compound fluorescence, its chemical and photophysical properties, and detailed experimental protocols for its application in biological research.

Chemical and Physical Properties of this compound

This compound is a water-soluble, yellow to brownish-yellow crystalline powder.[1] Its chemical structure is characterized by a rigid, conjugated aromatic system derived from the heating of p-toluidine with sulfur, followed by sulfonation to enhance water solubility.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₁₄N₃NaO₃S₃ | |

| Molecular Weight | 475.54 g/mol | |

| CAS Number | 8064-60-6 | |

| C.I. Number | 49000 | |

| Photophysical Properties | ||

| Excitation Maximum (λex) | ~410 nm (Varies with solvent) | |

| Emission Maximum (λem) | ~550 nm (Varies with environment) | |

| Fluorescence Quantum Yield (Φ) | Not readily available; highly solvent and environment dependent | |

| Fluorescence Lifetime (τ) | Not readily available; sensitive to the local environment |

Core Mechanism of Fluorescence

The fluorescence of this compound originates from its rigid and conjugated aromatic structure. The process can be broken down into the following key steps:

-

Excitation: Upon absorption of a photon of light with an appropriate wavelength (around 410 nm), the π-electrons in the conjugated system are promoted from their ground state (S₀) to a higher energy, excited singlet state (S₁).

-

Vibrational Relaxation: The excited molecule rapidly loses some of its vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon of light. This emitted photon has lower energy (longer wavelength, around 550 nm) than the absorbed photon, a phenomenon known as the Stokes shift.

Figure 1. Simplified Jablonski diagram illustrating the core mechanism of this compound fluorescence.

Environmental Dependence and Solvatochromism

A key characteristic of this compound is the high dependence of its fluorescence on the surrounding environment, a property known as solvatochromism. The intensity and wavelength of its emission are sensitive to the polarity and viscosity of the medium.

In polar, aqueous environments, this compound exhibits weak fluorescence. However, in non-polar or hydrophobic environments, such as when it binds to lipids or other hydrophobic regions of biomolecules, its fluorescence is significantly enhanced. This is because the non-polar environment restricts the non-radiative decay pathways of the excited state, leading to a higher probability of de-excitation through fluorescence emission. This property is central to its use as a fluorescent stain for hydrophobic structures.

Figure 2. Influence of environmental polarity on this compound fluorescence.

Interaction with Biological Structures

This compound's fluorescence enhancement in hydrophobic environments makes it a valuable probe for various biological structures.

Lipids

This compound is widely used for the detection and visualization of lipids. It binds non-covalently to the hydrocarbon chains of lipid molecules. This interaction is primarily driven by hydrophobic forces, where the non-polar this compound molecule partitions into the hydrophobic interior of lipid structures, such as lipid droplets and the lipid bilayers of membranes. This sequestration into a non-polar environment leads to a significant increase in its fluorescence quantum yield.

Plant Cell Walls

This compound is also utilized as a vital stain to visualize the cell walls of plant cells and pollen grains. The plant cell wall is a complex matrix of polysaccharides and other polymers. This compound's staining of the cell wall is attributed to its interaction with hydrophobic components, primarily suberin and lignin . These polymers create non-polar domains within the cell wall that this compound can bind to, resulting in localized fluorescence. It is important to note that this compound is not a specific stain for callose , a β-1,3-glucan. The standard fluorescent stain for callose is aniline blue.

Figure 3. This compound's interaction with hydrophobic components of the plant cell wall.

Experimental Protocols

Staining of Lipids on Thin-Layer Chromatography (TLC) Plates

This protocol describes a non-destructive method for visualizing lipids separated by TLC.

Materials:

-

This compound stock solution: 0.05% (w/v) this compound in 80% acetone in water.

-

Developed and dried TLC plate with separated lipids.

-

UV transilluminator (365 nm).

Procedure:

-

After developing the TLC plate, allow it to air dry completely in a fume hood.

-

Spray the TLC plate evenly with the this compound stock solution until the surface is damp.

-

Allow the plate to air dry again completely.

-

Visualize the lipid spots under a UV transilluminator at 365 nm. Lipids will appear as fluorescent spots.

Figure 4. Experimental workflow for staining lipids on a TLC plate with this compound.

Vital Staining of Plant Cells and Pollen

This protocol is for the visualization of cell walls in living plant tissues.

Materials:

-

This compound staining solution: 0.1% (w/v) this compound in water.

-

Plant tissue or pollen sample.

-

Fluorescence microscope with a suitable filter set (e.g., DAPI or UV filter).

-

Microscope slides and coverslips.

Procedure:

-

Immerse the plant tissue or pollen sample in the 0.1% this compound solution for 5-10 minutes.

-

Gently wash the sample with water to remove excess stain.

-

Mount the sample on a microscope slide in a drop of water and place a coverslip over it.

-

Observe the sample using a fluorescence microscope. The cell walls will fluoresce.

Quantitative Fluorescence Data: A Note on Quantum Yield and Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

General Protocol for Relative Fluorescence Quantum Yield Determination

The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle:

Solutions of a standard and the sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

Equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Procedure Outline:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Prepare a series of dilute solutions of both the standard and this compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and spectrometer settings.

-

Integrate the area under the emission spectra to obtain the integrated fluorescence intensity (I).

-

Plot integrated fluorescence intensity versus absorbance for both the standard and this compound. The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of this compound using the equation above and the slopes from the plots.

Conclusion

This compound's utility as a fluorescent probe stems from the sensitivity of its fluorescence to the polarity of its environment. Its rigid, conjugated structure allows for efficient fluorescence in non-polar environments, making it an excellent tool for visualizing hydrophobic structures such as lipids and specific components of the plant cell wall. While detailed quantitative data on its photophysical properties are sparse due to their environmental dependence, the established protocols for its use in qualitative staining applications are robust and widely applicable in various research contexts. Further characterization of its fluorescence quantum yield and lifetime in different environments will undoubtedly expand its application in quantitative biological assays.

References

An In-depth Technical Guide to the Molecular Structure and Applications of Primulin Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulin, also known by the Colour Index name Direct Yellow 59, is a fluorescent dye belonging to the thiazole class of compounds.[1][2] It is a mixture of sodium salts of sulfonated dehydrothiotoluidine derivatives, characterized by the presence of a benzothiazole ring system.[1][3] First synthesized in 1887 by A.G. Green, this compound was initially developed as a direct dye for cotton. Its utility has since expanded significantly, particularly in the fields of histology, cell biology, and analytical chemistry, owing to its fluorescent properties.[4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound dye, with a focus on detailed experimental protocols for its use.

Molecular Structure and Physicochemical Properties

This compound is a complex mixture, with the primary component being the sodium salt of the monosulfonated dehydrothiotoluidine derivative. The core structure consists of a substituted benzothiazole ring system.

IUPAC Name: Sodium 2′-(4-aminophenyl)-6-methyl[2,6′-bi-1,3-benzothiazole]-7-sulfonate

Core Molecular Data

The fundamental physicochemical properties of the primary component of this compound dye are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H14N3NaO3S3 | |

| Molecular Weight | 475.54 g/mol | |

| CAS Number | 8064-60-6 | |

| Appearance | Yellow to yellowish-brown powder | |

| Melting Point | >300 °C |

Spectroscopic and Fluorescent Properties

| Property | Value | Source |

| Absorption Maxima (λmax) | ~340-355 nm, ~229 nm | |

| Mean Excitation Wavelength | ~410 nm (violet/blue) | |

| Mean Emission Wavelength | ~550 nm (green-yellow) | |

| Fluorescence Quantum Yield (Φ) | Data not readily available in peer-reviewed literature. This value is highly dependent on the solvent and local environment. |

Solubility

Quantitative solubility data for this compound in various solvents is not extensively documented, and experimental determination is often recommended for specific applications. However, qualitative solubility information is available.

| Solvent | Solubility | Observations | Source |

| Water | Soluble | Forms a light yellow solution with a light-blue fluorescence. | |

| Ethanol | Soluble | - | |

| Acetone/Water Mixtures | Soluble | Commonly used for preparing staining solutions. | |

| DMSO | Soluble | Often used for preparing stock solutions. |

Synthesis of this compound Dye

A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, the general synthetic pathway is known and involves the high-temperature reaction of p-toluidine with sulfur, followed by sulfonation.

The synthesis can be conceptually broken down into two main stages:

-

Formation of Dehydrothiotoluidine Base: This involves heating p-toluidine with sulfur at elevated temperatures (180-220 °C).

-

Sulfonation: The resulting dehydrothiotoluidine base is then sulfonated, typically using fuming sulfuric acid (oleum), to yield the water-soluble this compound dye.

Experimental Protocols and Applications

This compound is a versatile dye with numerous applications in research. Detailed protocols for some of its key uses are provided below.

Staining of Lipids on Thin-Layer Chromatography (TLC) Plates

This compound is a sensitive, non-destructive reagent for visualizing lipids on TLC plates. Its non-covalent binding allows for the subsequent elution and analysis of the separated lipids.

Experimental Protocol:

-

Preparation of Staining Solution:

-

Prepare a 5% (w/v) stock solution of this compound in deionized water (50 mg/mL).

-

For the working solution, dilute the stock solution 100-fold in an 8:2 (v/v) mixture of acetone and water to a final concentration of 0.05% this compound.

-

-

Staining Procedure:

-

Develop the TLC plate and allow it to dry completely. A hairdryer can be used to expedite drying.

-

Spray the dried TLC plate with the 0.05% this compound working solution until the plate is just damp.

-

Allow the plate to air dry briefly.

-

-

Visualization:

-

Visualize the lipid spots under a UV lamp (longwave, ~365 nm). Lipids will appear as fluorescent yellow spots against a pale blue background.

-

Fluorescent Staining of Plant Cell Walls

This compound is used as a vital stain to visualize lipidic components, such as suberin and cutin, in plant cell walls.

Experimental Protocol:

-

Preparation of Staining Solution:

-

Prepare a 0.1% (w/v) stock solution of this compound in distilled water.

-

Dilute the stock solution to a final working concentration of 0.01% (w/v) with distilled water. Prepare this solution fresh and protect it from light.

-

-

Sample Preparation:

-

Prepare fresh, free-hand, or microtome sections of the plant tissue (e.g., roots, stems) with a typical thickness of 50-100 µm.

-

-

Staining Procedure:

-

Immerse the tissue sections in the 0.01% this compound working solution.

-

Incubate for 30-60 minutes at room temperature in the dark. Incubation times may need to be optimized depending on the tissue type.

-

Briefly rinse the stained sections with distilled water to remove excess dye.

-

-

Mounting and Visualization:

-

Mount the sections on a microscope slide in a drop of distilled water or a glycerol-based mounting medium.

-

Visualize under a fluorescence microscope using a suitable filter set (e.g., UV or DAPI filter set).

-

Staining of Lipids in Frozen Tissue Sections

This compound can also be used to visualize lipids in frozen animal tissue sections.

Experimental Protocol:

-

Sample Preparation:

-

Section frozen tissue at a thickness of 10-20 µm using a cryostat and mount on positively charged slides.

-

Allow the slides to air dry for 30-60 minutes at room temperature.

-

Fix the sections in 4% paraformaldehyde for 10-15 minutes.

-

Wash the slides three times for 5 minutes each in Phosphate Buffered Saline (PBS).

-

-

Preparation of Staining Solution:

-

Prepare a 0.05% this compound staining solution by diluting a stock solution in an 80:20 (v/v) mixture of acetone and water. For tissue sections, this may need to be further diluted (e.g., 1:10 or 1:20 in PBS).

-

-

Staining Procedure:

-

Incubate the tissue sections with the diluted this compound solution for 10-15 minutes in a dark, humidified chamber.

-

Wash the slides three times for 5 minutes each in PBS to remove unbound dye.

-

-

Mounting and Visualization:

-

Optionally, counterstain with a nuclear stain like DAPI.

-

Mount the slides with an aqueous mounting medium.

-

Visualize under a fluorescence microscope using a UV excitation filter (around 365 nm).

-

Safety and Handling

This compound is generally handled as a combustible solid. Standard laboratory safety precautions should be observed when handling the powder.

-

Personal Protective Equipment: Wear appropriate protective eyewear, gloves, and a dust mask (e.g., N95) when handling the solid form to avoid inhalation and skin contact.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a historically significant and versatile fluorescent dye that continues to be a valuable tool in modern research. Its utility in the non-destructive staining of lipids on TLC plates and for visualizing lipidic structures in plant and animal tissues makes it a staple in many laboratories. While more specific and photostable fluorescent probes have been developed for certain applications, the simplicity, cost-effectiveness, and broad applicability of this compound ensure its continued relevance. Further research to quantitatively characterize its photophysical properties, such as its fluorescence quantum yield in various environments, would further enhance its utility in quantitative biological imaging.

References

An In-depth Technical Guide to the Solubility of Primulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Primulin (also known as Direct Yellow 59), a widely used fluorescent dye. A thorough understanding of its solubility is crucial for the effective design of experimental protocols in various applications, including histology, lipidomics, and plant biology. Due to the limited availability of quantitative solubility data in published literature, this guide also furnishes detailed experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.

Core Properties of this compound

| Property | Value |

| Synonyms | Direct Yellow 59, C.I. 49000 |

| CAS Number | 8064-60-6 |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ |

| Molecular Weight | 475.54 g/mol |

| Appearance | Yellow to brownish-yellow powder |

| Excitation Maximum (λex) | ~340-355 nm, ~410 nm[1] |

| Emission Maximum (λem) | ~550 nm |

Qualitative Solubility of this compound

Quantitative solubility data for this compound is not extensively documented in scientific literature. However, based on available information, a qualitative summary of its solubility in various common laboratory solvents is presented below. It is important to note that some sources provide conflicting information, highlighting the necessity for empirical determination.

| Solvent | Qualitative Solubility | Observations and Citations |

| Water | Slightly soluble to Soluble[2] | Forms a light yellow solution with a light blue fluorescence. One source describes it as "very soluble"[3], while another states it is "slightly soluble"[2]. A 0.1% (w/v) stock solution can be prepared in distilled water[4]. |

| Ethanol | Soluble | Described as soluble and very soluble. |

| Methanol | Data not readily available | - |

| Acetone | Soluble (in aqueous mixture) | Commonly used in an 80:20 acetone/water (v/v) mixture for staining procedures. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently suggested as a solvent for creating stock solutions. |

| Diethyl Ether | Soluble | - |

| Glycerol | Data not readily available | - |

| Dimethylformamide (DMF) | Data not readily available | - |

| Tetrahydrofuran (THF) | Data not readily available | - |

| Xylene | Data not readily available | - |

Experimental Protocols for Quantitative Solubility Determination

Given the lack of precise quantitative data, researchers are encouraged to determine the solubility of this compound in their solvent of choice using established methods. Below are detailed protocols for three common and reliable methods.

Shake-Flask Method with UV-Vis Spectrophotometry

This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute using UV-Vis spectrophotometry.

Materials:

-

This compound powder

-

Solvent of interest

-

Volumetric flasks (various sizes)

-

Analytical balance

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed for at least 24 hours in the temperature-controlled environment for the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound in the solvent of interest with a precisely known concentration.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the R² value should be close to 1.

-

-

Concentration Determination and Solubility Calculation:

-

Measure the absorbance of the diluted, saturated sample at the same λmax.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Gravimetric Method

This method is straightforward and does not require a spectrophotometer. It involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.

Materials:

-

This compound powder

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Follow step 1 as described in the Shake-Flask Method.

-

-

Sample Collection and Preparation:

-

Follow step 2 (sample withdrawal and filtration) as described in the Shake-Flask Method.

-

-

Evaporation and Weighing:

-

Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound and the boiling point of the solvent. A gentle stream of air or nitrogen can aid in evaporation.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

-

The difference between the final weight and the initial weight of the empty dish is the mass of the dissolved this compound.

-

-

Solubility Calculation:

-

Divide the mass of the dissolved this compound by the volume of the saturated solution used to obtain the solubility in units such as g/L or mg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Application of this compound in Lipid Staining

This compound does not participate in known signaling pathways. Instead, its utility lies in its fluorescent properties, which are enhanced in hydrophobic environments. This makes it a valuable tool for staining lipids and other nonpolar structures within cells and tissues. The mechanism involves the non-covalent interaction of the this compound molecule with the apolar fatty acyl residues of lipids.

Caption: Workflow for lipid staining using this compound.

References

An In-depth Technical Guide to Primulin Dye (C.I. 49000) for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Versatile Thiazole Dye

Primulin, also known as Direct Yellow 59 and C.I. 49000, is a fluorescent dye characterized by its benzothiazole ring system.[1][2] It is a yellow crystalline substance that presents as a yellowish-brown powder and is commercially available as its sodium salt.[1][2] This dye has found extensive applications in various scientific fields due to its fluorescent properties and its ability to bind to specific biological structures. This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols for this compound dye, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound (C.I. 49000)

This compound is a complex mixture of thiazole derivatives, with the primary component being the sodium salt of the sulfonic acid of 2-(2-(4-aminophenyl)-6- methylbenzo[d]thiazol-7-yl)-6-methylbenzo[d]thiazole-7-sulfonic acid.[1] Its chemical structure, featuring an extended conjugated system, is responsible for its characteristic color and fluorescence.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound dye is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

| Synonyms | Primuline, Direct Yellow 59, C.I. 49000, Primuline Yellow, Carnotine | |

| CAS Number | 8064-60-6 | |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ | |

| Molecular Weight | 475.54 g/mol | |

| Appearance | Yellowish-brown powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water, producing a light yellow solution with a light blue fluorescence. | |

| UV-Vis λmax | 229 nm, 340-355 nm | |

| Absorption Maximum | 356 nm |

Synthesis of this compound Dye

The synthesis of this compound dye is a two-stage industrial process. The initial step involves the high-temperature reaction of p-toluidine with sulfur to produce a mixture of poly-thiazole compounds collectively known as "Primuline base". This base is not itself a dye. In the second stage, the Primuline base undergoes sulfonation, typically with fuming sulfuric acid (oleum), to introduce sulfonic acid groups. This step renders the dye water-soluble and imparts its dyeing properties.

Experimental Protocols and Applications

This compound dye is a versatile tool in various research applications, primarily owing to its fluorescent nature and affinity for lipid-rich structures.

Staining of Lipids on Thin-Layer Chromatography (TLC) Plates

This compound is a sensitive, non-destructive reagent for the visualization of lipids separated by TLC. Its non-covalent binding allows for the subsequent elution and analysis of the lipids.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.05% (w/v) stock solution of this compound in deionized water (50 mg in 100 mL).

-

For the working solution, dilute the stock solution 1:10 in an 80:20 (v/v) mixture of acetone and deionized water.

-

-

Staining Procedure:

-

After developing the TLC plate with an appropriate mobile phase, ensure the plate is completely dry.

-

In a fume hood, spray the dried TLC plate evenly with the 0.05% this compound working solution until the plate is just damp. Avoid oversaturation to prevent spot diffusion.

-

Briefly dry the stained plate with a hairdryer or by air-drying.

-

Visualize the lipid spots under a UV lamp (typically at 365 nm), where they will appear as bright yellow or violet fluorescent spots.

-

Fluorescent Staining of Plant Cell Walls

This compound is used as a fluorochrome in plant tissues to stain lignified and suberized cell walls. It is believed to associate with the hydrophobic regions of lignin and suberin.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1% (w/v) stock solution of this compound in distilled water. This solution should be freshly prepared and protected from light.

-

Dilute the stock solution with distilled water to a final working concentration of 0.01% (w/v).

-

-

Staining Procedure:

-

Prepare fresh, free-hand or microtome sections of the plant tissue (typically 50-100 µm thick).

-

Immerse the sections in the 0.01% this compound working solution.

-

Incubate for 30-60 minutes at room temperature in the dark. Incubation times may require optimization depending on the tissue.

-

Briefly rinse the stained sections with distilled water to remove excess dye.

-

Mount the sections on a microscope slide in a drop of distilled water or a glycerol-based mounting medium.

-

Observe under a fluorescence microscope with appropriate filters.

-

Retrograde Neuronal Tracing

This compound has been used as a retrograde tracer to map neural connections. The dye is taken up by axon terminals and transported back to the cell body. While specific, detailed protocols for this compound are not widely published, a general approach for using fluorescent dyes for retrograde tracing is as follows. It is crucial to optimize the dye concentration and incubation time for the specific neuronal pathway and animal model being studied.

General Experimental Protocol for Retrograde Tracing:

-

Dye Preparation: Prepare a sterile solution of the retrograde tracer at a concentration suitable for injection. The optimal concentration needs to be determined empirically.

-

Animal Preparation: Anesthetize the animal according to approved protocols.

-

Dye Injection: Inject a small volume of the tracer solution into the target brain region or muscle tissue using a microsyringe or glass micropipette.

-

Survival Period: Allow sufficient time for the dye to be transported retrogradely. This can range from hours to several days depending on the length of the axonal pathway.

-

Tissue Processing: Perfuse the animal with a suitable fixative (e.g., paraformaldehyde) and dissect the brain or spinal cord.

-

Visualization: Section the tissue and visualize the labeled neurons using fluorescence microscopy.

Safety and Handling

This compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (C.I. 49000) is a valuable fluorescent dye with significant applications in lipid analysis and plant histology. Its utility as a non-destructive stain for TLC and a fluorochrome for plant cell walls is well-established. While its use in retrograde neuronal tracing is documented, detailed protocols are less common, suggesting the need for empirical optimization. This guide provides a foundational understanding of this compound's properties and common experimental procedures to aid researchers in its effective application.

References

An In-depth Technical Guide to the Quantum Yield of Primulin Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primulin, also known as Direct Yellow 59, is a fluorescent dye utilized across various scientific fields for its environment-sensitive fluorescence, particularly in staining lipid-rich structures. Despite its long history of use, a definitive value for the fluorescence quantum yield of this compound is not extensively documented in readily available scientific literature. This guide, therefore, provides a comprehensive overview of the known photophysical properties of this compound and presents a detailed, generalized experimental protocol for the determination of its fluorescence quantum yield using the widely accepted relative method. This information is intended to empower researchers to empirically determine the quantum yield of this compound under their specific experimental conditions, a critical step for its quantitative application in fluorescence-based assays and imaging.

Core Photophysical Properties of this compound

While the absolute quantum yield remains elusive in the literature, other key photophysical parameters of this compound have been reported. These properties are essential for designing experiments to measure its quantum yield and for its application in fluorescence microscopy.

| Property | Value | References |

| Chemical Formula | C₂₁H₁₄N₃NaO₃S₃ | [1][2] |

| Molecular Weight | 475.54 g/mol | [1][2] |

| CAS Number | 8064-60-6 | [1] |

| C.I. Number | 49000 | |

| Excitation Maximum (λex) | ~340 - 410 nm | |

| Emission Maximum (λem) | ~550 nm | |

| Appearance | Yellow to brownish-yellow powder | |

| Solubility | Soluble in water |

Note: The fluorescence of this compound is highly sensitive to its environment. The excitation and emission maxima can shift depending on the solvent polarity and viscosity, and whether the dye is bound to a substrate. It is crucial to determine these spectral properties under the specific experimental conditions to be used.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.

Φ = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 to 1, where 1 indicates that every absorbed photon is emitted as a fluorescent photon. In practice, other non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.

Experimental Determination of Quantum Yield: The Relative Method

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample of interest (in this case, this compound) to that of a well-characterized fluorescence standard with a known quantum yield.

The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Detailed Experimental Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using a standard fluorophore.

3.1.1. Materials and Reagents

-

This compound: High-purity powder.

-

Fluorescence Standard: A well-characterized dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound. A suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or another certified standard.

-

Solvent: Spectroscopic grade solvent in which both this compound and the standard are soluble and stable. The choice of solvent is critical as it can significantly influence the quantum yield.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: To measure fluorescence emission spectra.

-

Quartz cuvettes: 1 cm path length.

3.1.2. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure:

3.1.3. Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

From the stock solution, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Repeat the same procedure for the fluorescence standard, ensuring the absorbance values are in a similar range.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of this compound and the standard.

-

Identify the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength where both the sample and the standard have significant absorbance.

-

For each dilution of this compound and the standard, record the fluorescence emission spectrum. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Record the emission spectrum of a solvent blank to subtract any background fluorescence.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response (if necessary and possible with the available equipment).

-

Integrate the area under each fluorescence emission spectrum to obtain the integrated fluorescence intensity.

-

For both this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope (gradient) of the resulting straight line for both the this compound (Grad_x) and the standard (Grad_st).

-

3.1.4. Calculation of Quantum Yield

The quantum yield of this compound (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the known quantum yield of the standard.

-

Grad_x is the gradient from the plot of integrated fluorescence intensity vs. absorbance for this compound.

-

Grad_st is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

η_x is the refractive index of the solvent used for this compound.

-

η_st is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term becomes 1).

Signaling Pathways and Environmental Effects

The fluorescence of this compound is not typically associated with specific biological signaling pathways in the way a targeted probe might be. Instead, its fluorescence enhancement is primarily a photophysical phenomenon related to its local environment.

The mechanism of fluorescence for this compound is based on its rigid, conjugated aromatic structure. In aqueous, polar environments, the molecule has more rotational freedom, which promotes non-radiative decay pathways and results in low fluorescence. However, when this compound binds to hydrophobic environments, such as lipid membranes or the hydrophobic pockets of proteins, its rotation is restricted. This rigidity reduces the efficiency of non-radiative decay, leading to a significant increase in fluorescence quantum yield.

The following diagram illustrates this environment-dependent fluorescence:

Conclusion

References

Primulin as a Thiazole-Class Dye: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of Primulin (Direct Yellow 59), a fluorescent dye belonging to the thiazole class. It details the dye's chemical structure, synthesis, and photophysical properties, with a focus on its mechanism of action as a fluorescent probe. This document consolidates key applications, including the detection of lipids, amyloid fibrils, and its use in vital staining, providing detailed experimental protocols for researchers, scientists, and drug development professionals. Limitations, including photostability and gaps in quantitative data, are also discussed to provide a complete profile of the dye for research applications.

Introduction

This compound, also known by its Colour Index name Direct Yellow 59 or C.I. 49000, is a synthetic fluorescent dye characterized by its benzothiazole ring system.[1][2][3] Historically used in the textile industry for dyeing cotton, leather, and silk, its intrinsic fluorescence has made it a valuable, albeit classic, tool in biological research.[1][4] As a member of the thiazole class of compounds, this compound is part of a group of heterocyclic molecules that are significant in medicinal chemistry and are components of various fungicides and pharmaceuticals.

The utility of this compound in scientific research stems from its fluorogenic properties; its fluorescence is significantly enhanced when it binds to hydrophobic environments. This characteristic allows it to serve as a probe for various biological structures. Its primary applications include its use as a sensitive, non-destructive stain for lipids on thin-layer chromatography plates, a fluorescent marker for amyloid protein deposits in histology as an alternative to Congo red, and as a vital stain for plant cells, yeast, and mast cells. This guide offers a technical exploration of this compound, summarizing its properties, applications, and the protocols necessary for its effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a mixture of sodium salts of sulfonated poly-thiazole compounds. The primary component features a conjugated system of aromatic and thiazole rings, which is the basis for its color and fluorescence. The synthesis involves a high-temperature reaction between p-toluidine and sulfur to create "Primuline base," which is then sulfonated with fuming sulfuric acid to make the dye water-soluble.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| IUPAC Name | sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

| Common Synonyms | Direct Yellow 59, C.I. 49000, Carnotine, Primuline Yellow | |

| CAS Number | 8064-60-6 | |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ | |

| Molecular Weight | 475.54 g/mol | |

| Appearance | Yellowish-brown powder | |

| Melting Point | >300 °C |

| Solubility | Soluble in water | |

Caption: General synthesis workflow for this compound dye.

Photophysical Properties and Mechanism of Action

The fluorescence of this compound originates from its rigid, conjugated aromatic structure. Upon excitation, its π-electrons are promoted to a higher energy state; their return to the ground state results in the emission of light. A key feature of this compound is that the intensity of this emission is highly sensitive to the local environment. In aqueous or polar environments, the dye exhibits weak fluorescence. However, upon binding to non-polar, hydrophobic structures, such as the acyl chains of lipids or the cross-β-sheet structure of amyloid fibrils, its fluorescence is significantly enhanced. This non-covalent interaction is the basis for its utility as a fluorescent probe.

Quantitative photophysical data for this compound is not extensively documented and is highly dependent on environmental factors like solvent, pH, and binding state. The lack of standardized data for quantum yield and fluorescence lifetime represents a significant knowledge gap.

Table 2: Photophysical Properties of this compound

| Parameter | Value | Conditions & Notes | References |

|---|---|---|---|

| Absorption Maximum (λabs) | 340 - 356 nm | Varies with solvent and binding state. A secondary peak is noted at ~229 nm. | |

| Emission Maximum (λem) | ~550 nm | Not well-documented; varies significantly with the molecular environment. | |

| Fluorescence Quantum Yield (Φ) | Data not readily available | Highly dependent on solvent and binding partners. Expected to increase in hydrophobic environments. |

Caption: this compound's fluorescence is enhanced in hydrophobic environments.

Key Applications and Experimental Protocols

This compound's ability to selectively stain hydrophobic structures makes it a versatile tool in various research applications. Detailed protocols for its primary uses are provided below.

Visualization of Lipids on Thin-Layer Chromatography (TLC) Plates

This compound is a sensitive, non-destructive reagent for visualizing lipids separated by TLC, allowing for subsequent analysis of the lipid spots.

Experimental Protocol:

-

Solution Preparation: Prepare a 0.05% (w/v) this compound stock solution in an 80:20 acetone:water mixture. This solution should be prepared fresh.

-

Staining: After developing and thoroughly drying the TLC plate, spray it evenly with the this compound staining solution in a fume hood until the plate is uniformly damp but not saturated.

-

Drying: Allow the plate to air dry completely. A hair dryer may be used briefly to speed up the process.

-

Visualization: Visualize the lipid spots under a UV transilluminator (typically ~365 nm). Lipids will appear as bright fluorescent yellow spots against a dark background.